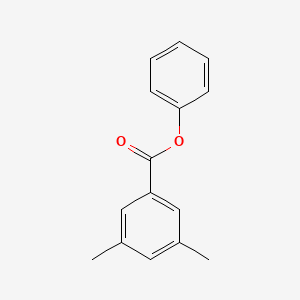

Phenyl 3,5-dimethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 3,5-dimethylbenzoate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Phenyl 3,5-dimethylbenzoate serves as a valuable intermediate in organic synthesis. Its structure allows for various functionalization reactions, making it a versatile building block for more complex molecules.

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions, where it acts as a dienophile. This reaction is crucial for synthesizing more complex aromatic structures from simpler precursors .

- Catalytic Transformations : Studies have shown that this compound can be involved in transition-metal-catalyzed C-H functionalization reactions. These reactions are significant for creating new carbon-carbon bonds, which are foundational in organic synthesis .

Material Science

In material science, this compound is utilized in the development of polymeric materials and coatings.

- Polymer Production : The compound can be used as a monomer or co-monomer in the production of polyesters and other polymers. Its incorporation can enhance the thermal and mechanical properties of the resulting materials.

- Coatings and Adhesives : Due to its chemical stability and compatibility with various solvents, this compound is employed in formulating coatings and adhesives that require durability and resistance to environmental factors .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly concerning drug design and development.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit significant biological activity against cancer cell lines. This opens avenues for developing new anticancer agents based on its structure.

- Neuroprotective Effects : Research indicates that compounds similar to this compound may have neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Diels-Alder Reaction

In a study focusing on renewable phenol derivatives, this compound was synthesized through a Diels-Alder reaction involving furanic derivatives. The reaction conditions were optimized to enhance yield and selectivity towards desired products .

Case Study 2: Anticancer Activity

A specific derivative of this compound was tested against breast cancer cell lines. The results indicated a marked inhibition of cell proliferation with minimal cytotoxic effects on normal cells, demonstrating its potential as an anticancer therapeutic agent.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for Diels-Alder reactions; catalyst in C-H functionalization |

| Material Science | Used in polymer production; formulations for coatings and adhesives |

| Medicinal Chemistry | Potential anticancer agent; neuroprotective effects |

Table 2: Case Studies Overview

| Case Study | Focus Area | Key Findings |

|---|---|---|

| Diels-Alder Reaction | Organic Synthesis | Successful synthesis of renewable phenol derivatives |

| Anticancer Activity | Medicinal Chemistry | Significant inhibition of breast cancer cell proliferation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phenyl 3,5-dimethylbenzoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via Fischer esterification. A common method involves refluxing 3,5-dimethylbenzoic acid with phenol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) under anhydrous conditions. Optimization includes:

- Molar ratio : A 1:1.2 molar ratio of acid to phenol minimizes unreacted starting material.

- Temperature : Reflux at 110–120°C for 6–8 hours ensures completion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.5 ppm (meta-substituted phenyl) and methyl groups at δ 2.3 ppm. ¹³C NMR confirms ester carbonyl at ~168 ppm .

- FT-IR : Strong C=O stretch at ~1720 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹.

- Mass spectrometry : EI-MS displays a molecular ion peak at m/z 226 (M⁺) .

Advanced Research Questions

Q. How does this compound function as a ligand or counterion in metal-organic complexes?

In coordination chemistry, the 3,5-dimethylbenzoate anion acts as a monodentate or bridging ligand. For example, in organotin(IV) complexes, it binds via carboxylate oxygen, forming Sn–O bonds. Structural studies (X-ray crystallography) reveal distorted trigonal bipyramidal geometries in such complexes . In palladium(II) complexes, the benzoate stabilizes the metal center through hydrogen bonding (N–H⋯O), creating 2D networks .

Q. What crystallographic challenges arise when analyzing this compound derivatives, and how can SHELX software address them?

Crystallographic refinement of hydrogen-bonded networks (e.g., in Pd(II) complexes) requires high-resolution data. SHELXL (via SHELX suite) is widely used for:

- Hydrogen bonding analysis : Automated detection of N–H⋯O interactions (e.g., d(O⋯N) = 2.89 Å in Pd complexes ).

- Twinned data handling : Robust algorithms resolve overlapping reflections in low-symmetry space groups.

- Validation : CHECKCIF flags steric clashes or unusual bond angles .

Q. How can researchers resolve contradictions between reported purity levels and observed reactivity in ester derivatives?

Discrepancies may stem from:

- Undetected isomers : Trace ortho-substituted isomers (from synthesis) can alter reactivity. GC-MS or HPLC-MS identifies such impurities .

- Residual catalysts : Acidic residues (e.g., H₂SO₄) may catalyze side reactions. Neutralization (NaHCO₃ wash) and elemental analysis (C, H, O) mitigate this .

Q. What role does this compound play in studying enzyme inhibition or biochemical pathways?

While direct studies are limited, structurally related phenylacetic acid derivatives inhibit cyclooxygenase (COX) enzymes. Researchers can:

Properties

CAS No. |

188688-05-3 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

phenyl 3,5-dimethylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-8-12(2)10-13(9-11)15(16)17-14-6-4-3-5-7-14/h3-10H,1-2H3 |

InChI Key |

VUPVKZNBQJPXBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.